![molecular formula C15H14N4O4 B5761124 N'-{[2-(4-nitrophenyl)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5761124.png)
N'-{[2-(4-nitrophenyl)propanoyl]oxy}-4-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[2-(4-nitrophenyl)propanoyl]oxy}-4-pyridinecarboximidamide, also known as NPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
N'-{[2-(4-nitrophenyl)propanoyl]oxy}-4-pyridinecarboximidamide has been studied extensively for its potential applications in various scientific fields. One of the primary areas of research is in the development of new drugs. N'-{[2-(4-nitrophenyl)propanoyl]oxy}-4-pyridinecarboximidamide has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer, diabetes, and neurological disorders.
Mécanisme D'action
The mechanism of action of N'-{[2-(4-nitrophenyl)propanoyl]oxy}-4-pyridinecarboximidamide is not fully understood, but it is believed to act as a modulator of various cellular pathways. N'-{[2-(4-nitrophenyl)propanoyl]oxy}-4-pyridinecarboximidamide has been shown to inhibit the activity of certain enzymes, such as protein kinase C, which play a role in cell proliferation and survival. It has also been shown to affect the expression of certain genes, leading to changes in cellular function.
Biochemical and Physiological Effects
N'-{[2-(4-nitrophenyl)propanoyl]oxy}-4-pyridinecarboximidamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anti-cancer agent. It has also been shown to improve insulin sensitivity in diabetic mice, suggesting that it may have potential as a treatment for diabetes. Additionally, N'-{[2-(4-nitrophenyl)propanoyl]oxy}-4-pyridinecarboximidamide has been shown to have neuroprotective effects, suggesting that it may have potential as a treatment for neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-{[2-(4-nitrophenyl)propanoyl]oxy}-4-pyridinecarboximidamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have a wide range of potential applications, making it a versatile compound for research. However, one limitation is that the mechanism of action of N'-{[2-(4-nitrophenyl)propanoyl]oxy}-4-pyridinecarboximidamide is not fully understood, which can make it difficult to design experiments to study its effects.
Orientations Futures
There are many potential future directions for research on N'-{[2-(4-nitrophenyl)propanoyl]oxy}-4-pyridinecarboximidamide. One area of interest is in the development of new drugs based on the structure of N'-{[2-(4-nitrophenyl)propanoyl]oxy}-4-pyridinecarboximidamide. Another area of interest is in further elucidating the mechanism of action of N'-{[2-(4-nitrophenyl)propanoyl]oxy}-4-pyridinecarboximidamide, which could lead to a better understanding of its potential applications. Additionally, there is potential for research on the use of N'-{[2-(4-nitrophenyl)propanoyl]oxy}-4-pyridinecarboximidamide in combination with other compounds to enhance its effects. Overall, N'-{[2-(4-nitrophenyl)propanoyl]oxy}-4-pyridinecarboximidamide is a promising compound with many potential applications in various scientific fields.
Méthodes De Synthèse
N'-{[2-(4-nitrophenyl)propanoyl]oxy}-4-pyridinecarboximidamide can be synthesized using a simple reaction between 4-pyridinecarboxamidine and 2-(4-nitrophenyl)propanoic acid. The reaction is typically carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is purified using column chromatography to obtain pure N'-{[2-(4-nitrophenyl)propanoyl]oxy}-4-pyridinecarboximidamide.
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-nitrophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-10(11-2-4-13(5-3-11)19(21)22)15(20)23-18-14(16)12-6-8-17-9-7-12/h2-10H,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPCJXIIWRLVCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)ON=C(C2=CC=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O/N=C(/C2=CC=NC=C2)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[2-(4-nitrophenyl)propanoyl]oxy}pyridine-4-carboximidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-ethyl-N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5761043.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide](/img/structure/B5761050.png)
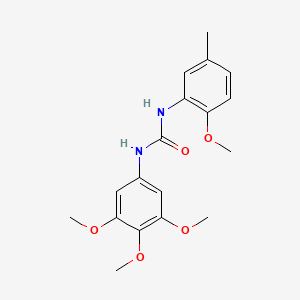
![1-{4-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5761075.png)
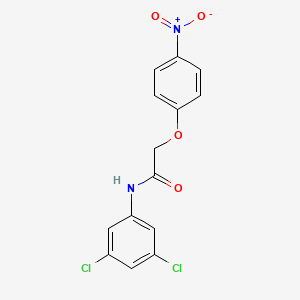
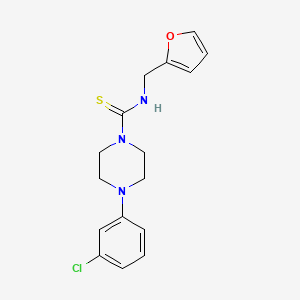
![N-[2-(methylthio)phenyl]-4-nitrobenzamide](/img/structure/B5761101.png)
![3-(3-nitrophenyl)-N-[(2-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5761109.png)
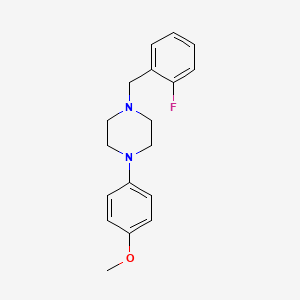
![N-(5-tert-butyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanamide](/img/structure/B5761130.png)
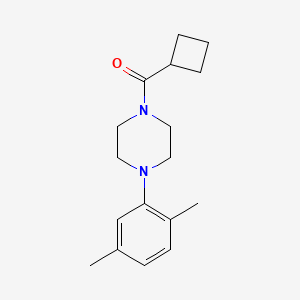
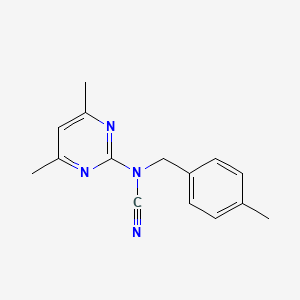
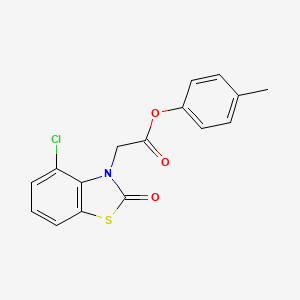
![(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B5761147.png)